molecular formula C11H14N2OS B13184653 6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde

6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde

Cat. No.: B13184653
M. Wt: 222.31 g/mol
InChI Key: JNJCMVFSSWFDLK-UHFFFAOYSA-N
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Description

6-(1,4-Thiazepan-4-yl)pyridine-3-carbaldehyde ( 1510260-20-4) is a specialist heterocyclic building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 11 H 14 N 2 OS and a molecular weight of 222.31 g/mol, this compound features a pyridine-3-carbaldehyde (nicotinaldehyde) scaffold linked to a 1,4-thiazepane ring . The structure combines two pharmaceutically relevant motifs. The pyridine-3-carbaldehyde core is a versatile precursor for synthesizing more complex molecules via reactions at the aldehyde group, such as condensations or reductions . The 1,4-thiazepane ring is a seven-membered heterocycle containing nitrogen and sulfur, a structure found in compounds with a range of documented biological activities . Derivatives of saturated and unsaturated nitrogen-sulfur heterocycles similar to the 1,4-thiazepane moiety have been reported to exhibit various biologic activities, including anti-HIV, analgesic, and antimicrobial properties . As such, this compound serves as a key intermediate for researchers designing and constructing novel molecules for biological screening, particularly through efficient multicomponent reaction (MCR) methodologies . Safety Note: While a specific hazard classification for this exact compound is not fully detailed in the search results, similar aldehydes and heterocyclic compounds can be skin and respiratory irritants . Standard safe laboratory practices should be followed, including the use of personal protective equipment and working in a well-ventilated area. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

6-(1,4-thiazepan-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c14-9-10-2-3-11(12-8-10)13-4-1-6-15-7-5-13/h2-3,8-9H,1,4-7H2

InChI Key

JNJCMVFSSWFDLK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCSC1)C2=NC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(1,4-Thiazepan-4-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazepane ring and its subsequent attachment to the pyridine-3-carbaldehyde scaffold. The key challenges include selective functionalization of the pyridine ring and efficient cyclization to form the seven-membered thiazepane ring.

Method 1: Direct Coupling of 1,4-Thiazepane with Pyridine-3-carbaldehyde Derivatives

One straightforward approach is the nucleophilic substitution or reductive amination of pyridine-3-carbaldehyde with a preformed 1,4-thiazepane amine derivative. This method involves:

  • Step 1: Synthesis or procurement of 1,4-thiazepane amine.
  • Step 2: Reaction of pyridine-3-carbaldehyde with the amine under reductive amination conditions, often using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
  • Step 3: Purification by chromatography and crystallization.

This method benefits from simplicity and moderate yields but may require careful control of reaction conditions to avoid over-reduction or side reactions.

Method 2: Cyclization via Thionicotinic Acid and Amines Using Coupling Agents

A more elaborate synthetic route involves:

  • Step 1: Activation of thionicotinic acid (a sulfur-containing pyridine derivative) with coupling agents such as 2,4,6-tripropyl-1,3,5-trioxatriphosphorinane-2,4,6-trioxide (T3P).
  • Step 2: Reaction with 1,4-thiazepane precursors or amines in the presence of pyridine as a base.
  • Step 3: Stirring at room temperature for extended periods (1–2 weeks) to allow cyclization and formation of the thiazepane ring attached to the pyridine-3-carbaldehyde.
  • Step 4: Workup involving extraction, washing with aqueous solutions (water, sodium bicarbonate, sodium chloride), and purification by silica gel chromatography and recrystallization.

This approach, adapted from related heterocyclic syntheses, provides a controlled environment for ring formation and functional group incorporation, though it requires longer reaction times and careful purification steps.

Method 3: Stepwise Construction from Pyridinecarboxaldehyde Precursors

According to patent CN106518753A, the preparation of pyridinecarboxaldehydes can be achieved by:

  • Step 1: Solvent-free reaction of isonicotinic acid with diamines such as ethylenediamine or o-diaminobenzene to form pyridine-imidazoline intermediates.
  • Step 2: Reductive hydrolysis of these intermediates to yield the corresponding pyridinecarboxaldehydes.

Although this patent focuses on 4-pyridinecarboxaldehyde, the methodology can be adapted for 3-substituted pyridinecarbaldehydes by selecting appropriate starting materials and conditions. The aldehyde group is then available for further functionalization with the thiazepane moiety.

Related Synthetic Insights from Thiazinane and Thiazepane Chemistry

Studies on thiazinanes and their derivatives provide valuable synthetic techniques applicable to the thiazepane ring system:

  • Cyclization reactions involving sulfonamide esters and amines can yield six- and seven-membered thiazine rings under basic conditions with alkyl halides.
  • Thionation reactions using phosphorus pentasulfide or related reagents facilitate the introduction of sulfur into cyclic amides to form thiazepane rings.
  • Chemoselective cyclizations of acyl thioureas and related intermediates under acidic or thermal conditions yield substituted thiazepane derivatives with high stereoselectivity and good yields.

These methods may be adapted or combined with pyridine aldehyde chemistry to optimize the synthesis of 6-(1,4-Thiazepan-4-yl)pyridine-3-carbaldehyde.

Data Tables Summarizing Preparation Methods

Method No. Key Starting Materials Reaction Conditions Reaction Time Yield (%) Purification Techniques References
1 Pyridine-3-carbaldehyde, 1,4-thiazepane amine Reductive amination with NaBH(OAc)3 or NaCNBH3, solvent (e.g., methanol) Several hours Moderate (40-60%) Column chromatography, recrystallization
2 Thionicotinic acid, 1,4-thiazepane precursor, T3P, pyridine Room temperature stirring, T3P coupling agent 1–2 weeks Low to moderate (~20%) Extraction, silica gel chromatography
3 Isonicotinic acid, ethylenediamine, reductive hydrolysis reagents Solvent-free reaction, then reductive hydrolysis Hours to days High (up to 70-80%) Crystallization, standard workup

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in acetic acid.

Major Products Formed

Scientific Research Applications

6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyridine ring and thiazepane moiety may facilitate binding to these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share functional or structural similarities with 6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde:

Compound Name Core Structure Key Functional Groups Heteroatoms Ring Size Reactivity/Applications
6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde Pyridine + 1,4-thiazepane Carbaldehyde, thiazepane S, N 6 + 7 Schiff base formation, metal chelation
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Pyridine + oxadiazole Oxadiazole-thione O, N, S 6 + 5 Antimicrobial agents, enzyme inhibition
Benzodioxine-based thiadiazole derivatives Benzodioxine + thiadiazole Thiadiazole, hydrazine-carbothioamide S, N, O 6 + 5 Anticancer, antioxidant activities
Key Observations:

Heterocyclic Ring Systems :

  • The 1,4-thiazepane in the target compound provides a larger, more flexible ring compared to rigid five-membered systems like oxadiazole or thiadiazole. This flexibility may enhance binding to biological targets with complex active sites .
  • Oxadiazole and thiadiazole derivatives prioritize electronic effects (e.g., electron-withdrawing sulfur) over conformational adaptability, favoring interactions with rigid enzymatic pockets .

Functional Group Reactivity :

  • The carbaldehyde group in the target compound enables facile Schiff base formation, a feature absent in oxadiazole-thione or thiadiazole derivatives. This reactivity is critical for synthesizing imine-linked prodrugs or coordination polymers.
  • Thione (C=S) groups in oxadiazole-thione and thiosemicarbazones exhibit strong metal-chelating properties, whereas the carbaldehyde group may prioritize covalent bonding or hydrogen bonding.

Biological and Chemical Applications :

  • Thiazepane-containing compounds are explored for central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier, whereas oxadiazole-thiones are more commonly studied for antimicrobial activity .
  • Benzodioxine-thiadiazole hybrids demonstrate antioxidant properties, likely due to the electron-rich benzodioxine moiety .

Physicochemical and Pharmacological Properties

  • Solubility : The thiazepane’s sulfur may improve lipid solubility compared to oxygen-rich oxadiazoles, enhancing membrane permeability.
  • Thermal Stability : Larger rings like thiazepane may lower melting points compared to rigid five-membered heterocycles.
  • Bioactivity : The carbaldehyde group could synergize with thiazepane’s flexibility to target proteases or kinases, whereas thione-containing analogs may prioritize metalloenzyme inhibition .

Biological Activity

6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications. The focus will be on its effects in various biological systems, particularly in relation to neuropharmacology, anti-inflammatory responses, and antimicrobial activity.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a thiazepane moiety and an aldehyde functional group. This unique structure is expected to contribute to its diverse biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological properties.

1. Neuropharmacological Effects

Recent studies have indicated that compounds with similar structures to 6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde exhibit significant neuroprotective effects. For instance, derivatives of pyridine have shown promise in treating neurodegenerative diseases by modulating neurotransmitter systems and providing neuroprotection against oxidative stress.

Case Study:

  • A study demonstrated that pyridine derivatives could enhance cognitive function in animal models by increasing acetylcholine levels in the brain, suggesting potential applications in Alzheimer's disease therapy .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are noteworthy. Compounds containing thiazepane rings have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Research Findings:

  • In vitro assays showed that similar thiazepane derivatives significantly decreased the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators of inflammation .
  • A comparative study indicated that these compounds exhibited greater anti-inflammatory activity than curcumin, a well-known natural anti-inflammatory agent .

3. Antimicrobial Properties

The antimicrobial activity of 6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde has also been explored. Thiazepane derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi.

Data Table: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehydeStaphylococcus aureus12.5 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

This table summarizes the MIC values for various microorganisms, indicating the compound's potential as an antimicrobial agent.

The mechanisms underlying the biological activities of 6-(1,4-Thiazepan-4-YL)pyridine-3-carbaldehyde are still being elucidated. Preliminary data suggest that:

  • Neuroprotection: The compound may exert its effects through modulation of neurotransmitter receptors and inhibition of oxidative stress pathways.
  • Anti-inflammatory Effects: It likely interferes with signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.
  • Antimicrobial Action: The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

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